1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)14-3-5-15(6-4-14)21-20(26)22-16-11-19(25)23(12-16)17-7-9-18(27-2)10-8-17/h3-10,16H,11-12H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMQZLBWABRJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-acetylphenyl isocyanate with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl groups in the acetyl and pyrrolidinone moieties can be reduced to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 4-carboxyphenyl derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Scientific Research Applications
1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenyl N-(4-methoxyphenyl)carbamate: Shares similar structural features but differs in the presence of a carbamate linkage instead of a urea moiety.
2-Methoxyphenyl isocyanate: Used as a reagent in the synthesis of urea derivatives, including the target compound.
1-(4-Methoxyphenyl)-1-phenylethylene: Contains a methoxyphenyl group but lacks the urea and acetyl functionalities.
Uniqueness
1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetyl and methoxy groups, along with the urea linkage, distinguishes it from other similar compounds and makes it a valuable target for research in various scientific fields.
Biological Activity
1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 314.36 g/mol
- IUPAC Name : this compound
The compound acts primarily as an FPRL1 (Formyl Peptide Receptor Like 1) agonist . This receptor is involved in mediating various physiological responses, including inflammation and immune responses. The activation of FPRL1 has been linked to:
- Calcium Mobilization : Agonists promote calcium influx, which plays a crucial role in cellular signaling pathways related to inflammation and immune responses .
- Anti-inflammatory Effects : Studies indicate that FPRL1 agonists can inhibit intestinal and airway inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological effects of this compound:
- Inflammation Model Study :
- Cancer Cell Proliferation :
- Neuroinflammation Research :
Q & A
Q. What are the recommended synthetic routes for 1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and what methodological considerations are critical for optimizing yield and purity?
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Cyclization : Formation of the pyrrolidinone ring via acid- or base-catalyzed cyclization of precursor amines or ketones.
- Substitution : Introduction of the 4-methoxyphenyl group through nucleophilic aromatic substitution or coupling reactions.
- Urea Formation : Reaction of an isocyanate intermediate with a primary amine under anhydrous conditions . Methodological Considerations :
- Use inert atmospheres (e.g., nitrogen) to prevent moisture-sensitive intermediates from degrading.
- Optimize reaction temperatures (e.g., 0–60°C) to balance reaction rate and side-product formation.
- Purification via column chromatography or recrystallization ensures >95% purity.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the connectivity of the acetylphenyl, methoxyphenyl, and urea moieties. Aromatic protons appear in the δ 6.5–8.0 ppm range, while the urea NH signals are typically broad (δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 397.17).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this urea derivative in enzyme inhibition studies?
SAR studies focus on:
- Substituent Variation : Modifying the acetylphenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups to assess impacts on target binding .
- Biological Assays : Enzymatic assays (e.g., PARP1 inhibition) measure IC values. For example, analogs with fluorophenyl substituents show enhanced activity (IC = 0.8 µM) compared to methoxy derivatives (IC = 2.5 µM) .
- Crystallography : X-ray diffraction (using SHELX software ) resolves binding modes in enzyme active sites.
Q. How should researchers address discrepancies in biological activity data between structurally similar urea derivatives reported in different studies?
Contradictions may arise from:
- Assay Conditions : Variability in pH, temperature, or co-solvents (e.g., DMSO concentration) affects compound solubility and activity .
- Purity Levels : Impurities >5% can skew IC or MIC values. Cross-validate results using orthogonal purity assessments (e.g., HPLC + NMR).
- Structural Nuances : Subtle differences (e.g., methoxy vs. ethoxy groups) alter pharmacokinetic properties. Compare data within congeneric series to isolate substituent effects .
Q. What in silico approaches are utilized to predict the binding modes and pharmacokinetic properties of this compound?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., PARP1), identifying key hydrogen bonds with the urea moiety .
- ADMET Prediction : Software (e.g., SwissADME) estimates logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability.
- QSAR Modeling : Correlates structural descriptors (e.g., polar surface area = 85 Ų) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
